3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that features a biphenyl group attached to a pyrrolo[2,3-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the biphenyl and pyrrolo[2,3-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T-cells . This blockade reinvigorates T-cell function, leading to enhanced antitumor immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-biphenyl: Another biphenyl derivative with similar inhibitory properties.
2-Cyano-3-biphenyl: Known for its role in inhibiting protein-protein interactions.
2-Methyl-3-(thiophen-3-yl)benzyl: A biphenyl derivative with unique electronic properties.
Uniqueness
3-([1,1’-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural features that allow it to effectively inhibit the PD-1/PD-L1 interaction. Its biphenyl core provides a stable scaffold, while the pyrrolo[2,3-c]pyridine moiety enhances its binding affinity and specificity for the target proteins.
Properties
Molecular Formula |
C20H16N2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methyl]-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C20H16N2/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)12-18-13-22-20-14-21-11-10-19(18)20/h1-11,13-14,22H,12H2 |
InChI Key |
YYYDIHJDTHUQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CNC4=C3C=CN=C4 |
Origin of Product |
United States |
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